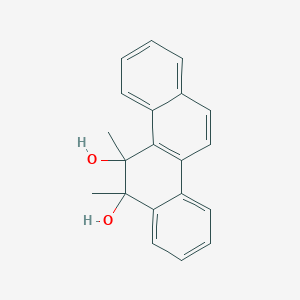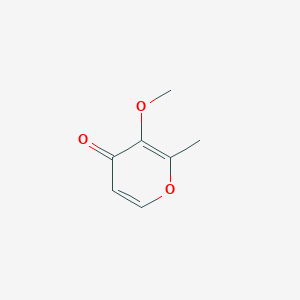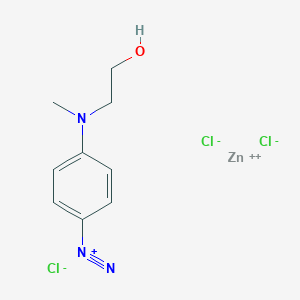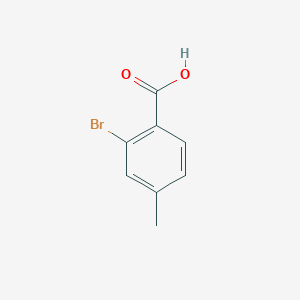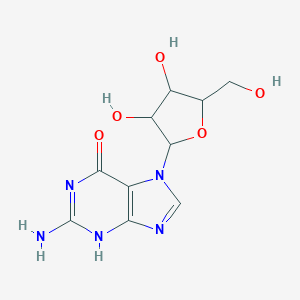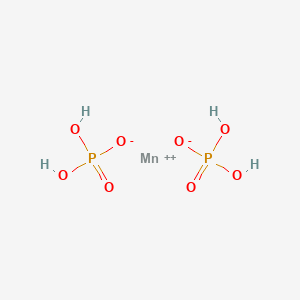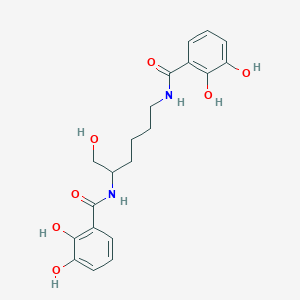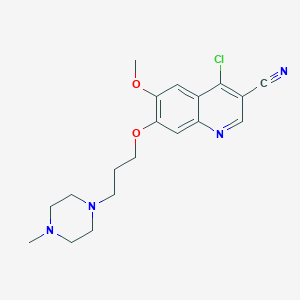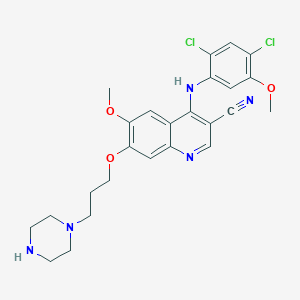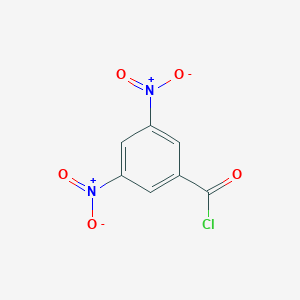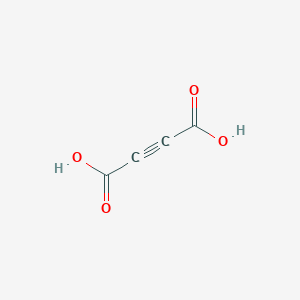
乙炔二羧酸
描述
Acetylenedicarboxylic acid, also known as but-2-ynedioic acid, is an organic compound with the formula H₂C₄O₄. It is a crystalline solid that is soluble in diethyl ether. This compound was first described in 1877 by Polish chemist Ernest Bandrowski . Acetylenedicarboxylic acid is notable for its use as a dienophile and dipolarophile in cycloaddition reactions, as well as a Michael acceptor .
科学研究应用
Acetylenedicarboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Acetylenedicarboxylic acid (ADCA) is an organic compound with the formula HO−C(=O)−C≡C−C(=O)−OH . Its primary targets are the enzymes involved in the metabolism of acetylenic compounds . These enzymes are attracted to the polarized, conjugated triple bond of ADCA, making it an optimal target for enzymic hydration .
Mode of Action
ADCA interacts with its targets through its polarized, conjugated triple bond. This bond undergoes Cu(I)-catalyzed radical addition with acetophenones to yield furan derivatives . The removal of two protons from ADCA yields the acetylenedicarboxylate dianion C4O2−4, which consists only of carbon and oxygen, making it an oxocarbon anion .
Biochemical Pathways
ADCA affects several biochemical pathways. It is used in the synthesis of its ester derivatives, dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate, which are useful precursors in organic synthesis . These derivatives can undergo further reactions to form various compounds, such as furan derivatives . ADCA is also one of the shortest linear links used in the preparation of Covalent Organic Frameworks (COFs) and Metal Organic Frameworks (MOFs) like IRMOF-0 .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ADCA is currently limited. It is known that adca is a crystalline solid that is soluble in diethyl ether , which suggests that it may have good bioavailability.
Result of Action
The action of ADCA results in the formation of various compounds. For example, it can be used to synthesize its ester derivatives, DMAD and diethyl acetylenedicarboxylate . These derivatives can then undergo further reactions to form various compounds, such as furan derivatives . Additionally, ADCA can be used as a spacer while synthesizing molecular chains or dendrimers .
Action Environment
The action, efficacy, and stability of ADCA can be influenced by environmental factors. For instance, the solid-state polymerization of ADCA traditionally requires long exposure times of γ-radiation and yields very low results . This process can be significantly improved by employing high pressure . Furthermore, the solubility of ADCA in diethyl ether suggests that the compound’s action may be influenced by the presence of certain solvents.
生化分析
or . .
Biochemical Properties
Acetylenedicarboxylic acid is a widely applied structure motif in synthetic chemistry . It is commonly used as a dienophile and dipolarophile in cycloaddition reactions, or as a Michael acceptor . The acetylenedicarboxylate anion is deployed as a ligand for coordination polymers or as a building block for metal-organic frameworks .
Molecular Mechanism
Its basicity has been investigated in superacid media . It was found that Acetylenedicarboxylic acid can be protonated in binary superacidic systems .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized by treating α,β-dibromo succinic acid with potassium hydroxide KOH in methanol or ethanol .
Metabolic Pathways
It is known that the compound can be used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .
Transport and Distribution
Given its solubility in diethyl ether , it is likely to be able to cross cell membranes.
准备方法
Synthetic Routes and Reaction Conditions: Acetylenedicarboxylic acid can be synthesized by treating α,β-dibromo succinic acid with potassium hydroxide in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate, which is then treated with sulfuric acid to obtain acetylenedicarboxylic acid . Another method involves the use of superacidic systems such as HF/AsF₅ or HF/SbF₅ .
Industrial Production Methods: Industrial production methods for acetylenedicarboxylic acid typically involve the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The use of high-pressure routes for polymerization has also been explored to improve yield and efficiency .
化学反应分析
Types of Reactions: Acetylenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of products, including alcohols and alkanes.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Products can include carboxylic acids and ketones.
Reduction: Products can include alcohols and alkanes.
Substitution: Products can include various substituted acetylenes and carboxylates.
相似化合物的比较
Oxalic Acid: Similar in structure but lacks the triple bond present in acetylenedicarboxylic acid.
Maleic Acid: Contains a double bond instead of a triple bond.
Fumaric Acid: An isomer of maleic acid with a different spatial arrangement of the carboxyl groups.
Uniqueness: Acetylenedicarboxylic acid is unique due to its triple bond, which imparts distinct reactivity and properties compared to other dicarboxylic acids. This makes it particularly valuable in synthetic chemistry for the formation of complex cyclic structures and as a building block for advanced materials .
属性
IUPAC Name |
but-2-ynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVTFGABIZHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
928-04-1 (potassium salt) | |
| Record name | 2-Butynedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059715 | |
| Record name | 2-Butynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Acetylenedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20150 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
142-45-0 | |
| Record name | 2-Butynedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetylenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butynedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butynedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYNEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D2OJ4KO44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetylenedicarboxylic acid?
A1: Acetylenedicarboxylic acid has the molecular formula C4H2O4 and a molecular weight of 114.06 g/mol.
Q2: What spectroscopic data are available for characterizing acetylenedicarboxylic acid?
A2: Researchers commonly employ various spectroscopic techniques to characterize acetylenedicarboxylic acid, including:
- Infrared (IR) spectroscopy: IR spectra reveal characteristic peaks for the carboxylic acid (COOH) and alkyne (C≡C) functional groups. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. []
- Raman spectroscopy: Raman spectroscopy complements IR data, offering insights into molecular vibrations and structural changes. []
- Mass spectrometry (MS): MS techniques, such as MALDI-TOF, help determine the molecular weight and analyze fragmentation patterns, which is particularly useful in studying polymerization reactions. []
Q3: How does the solubility of acetylenedicarboxylic acid vary in different solvents?
A3: Acetylenedicarboxylic acid exhibits varying solubility depending on the solvent. It shows good solubility in polar solvents like water, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), while being less soluble in non-polar solvents. []
Q4: Can acetylenedicarboxylic acid be used in high-pressure applications?
A4: Yes, research indicates that acetylenedicarboxylic acid can be subjected to high pressure, leading to interesting reactivity. For instance, applying high pressure (around 6 GPa) significantly accelerates its polymerization compared to traditional methods. [] []
Q5: Does acetylenedicarboxylic acid exhibit any catalytic activity?
A5: While acetylenedicarboxylic acid itself may not be a potent catalyst, its derivatives and metal-organic frameworks (MOFs) incorporating it as a linker exhibit promising catalytic properties. For example, a copper-based MOF using acetylenedicarboxylic acid demonstrates enhanced electrocatalytic activity towards creatinine oxidation. []
Q6: How does acetylenedicarboxylic acid participate in Diels-Alder reactions?
A6: Acetylenedicarboxylic acid esters readily participate in Diels-Alder reactions as dienophiles, reacting with dienes to form six-membered rings. The presence of the electron-withdrawing carboxylic acid groups enhances its reactivity. This reaction finds applications in synthesizing various heterocyclic compounds and natural products. [], []
Q7: How is computational chemistry employed to study acetylenedicarboxylic acid?
A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of acetylenedicarboxylic acid. Researchers utilize density functional theory (DFT) calculations to investigate:
- Reaction mechanisms: DFT calculations elucidate the detailed steps involved in reactions involving acetylenedicarboxylic acid, such as cycloadditions and polymerizations. [], [], []
- Electronic structure: Computational models provide insights into the electronic distribution within the molecule, helping to explain its reactivity and interactions. [], []
- Intermolecular interactions: Computational tools analyze the non-covalent interactions, such as hydrogen bonding, influencing the crystal packing and properties of acetylenedicarboxylic acid. [], []
Q8: How do structural modifications of acetylenedicarboxylic acid affect its reactivity?
A8: Modifying the acetylenedicarboxylic acid structure significantly impacts its reactivity. For example:
- Esterification: Converting carboxylic acid groups to esters influences its solubility, reactivity in Diels-Alder reactions, and coordination behavior with metal ions. [], [], []
- Halogenation: Introducing halogen atoms, like chlorine, onto the acetylenedicarboxylic acid framework can enhance its gas sorption properties in metal-organic frameworks. [], []
Q9: What strategies can enhance the stability of acetylenedicarboxylic acid-based materials?
A9: Several strategies can improve the stability of materials incorporating acetylenedicarboxylic acid:
- Metal-organic framework formation: Incorporating acetylenedicarboxylic acid as a linker in robust MOF structures can enhance its thermal and chemical stability. [], [], []
- Surface modification: Treating acetylenedicarboxylic acid-based nanomaterials, such as perovskite nanoplatelets, with surface passivating agents like acetylenedicarboxylic acid itself can improve their stability and performance. []
Q10: What are some emerging applications of acetylenedicarboxylic acid and its derivatives?
A10: Research on acetylenedicarboxylic acid continually unveils new applications:
- Metal-organic frameworks: Its ability to act as a linker in MOFs makes it valuable for gas storage, separation, and catalysis. [], []
- Nanomaterials: Acetylenedicarboxylic acid and its derivatives find applications in synthesizing and modifying nanomaterials, such as perovskite nanoplatelets for optoelectronic devices. []
- Electrochemical sensors: Metal-organic frameworks incorporating acetylenedicarboxylic acid show promise as catalysts in electrochemical sensors for detecting creatinine and other biomarkers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



